molecular formula C11H9Cl2N3O2S B14644261 3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]- CAS No. 55841-92-4

3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-

Cat. No.: B14644261
CAS No.: 55841-92-4
M. Wt: 318.2 g/mol
InChI Key: KAPDGBFNZXWNQB-UHFFFAOYSA-N
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Description

3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]- is a chemical compound with the molecular formula C11H9Cl2N3O2S This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group and a 2,4-dichlorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]- typically involves the reaction of 2,4-dichloroaniline with pyridine-3-sulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the formation of the sulfonamide bond . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for the scalability of the reaction and the availability of raw materials. Industrial production methods may also include purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

CAS No.

55841-92-4

Molecular Formula

C11H9Cl2N3O2S

Molecular Weight

318.2 g/mol

IUPAC Name

2-(2,4-dichloroanilino)pyridine-3-sulfonamide

InChI

InChI=1S/C11H9Cl2N3O2S/c12-7-3-4-9(8(13)6-7)16-11-10(19(14,17)18)2-1-5-15-11/h1-6H,(H,15,16)(H2,14,17,18)

InChI Key

KAPDGBFNZXWNQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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